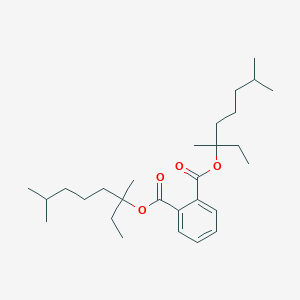
Bis(3,7-dimethyloctan-3-yl) benzene-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(3,7-dimethyloctan-3-yl) benzene-1,2-dicarboxylate is an organic compound that belongs to the class of phthalate esters. It is a diester of benzene-1,2-dicarboxylic acid (phthalic acid) with 3,7-dimethyloctan-3-ol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(3,7-dimethyloctan-3-yl) benzene-1,2-dicarboxylate typically involves the esterification of benzene-1,2-dicarboxylic acid with 3,7-dimethyloctan-3-ol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method increases efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(3,7-dimethyloctan-3-yl) benzene-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of benzene-1,2-dicarboxylic acid and 3,7-dimethyloctanoic acid.
Reduction: Formation of benzene-1,2-dimethanol and 3,7-dimethyloctanol.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Bis(3,7-dimethyloctan-3-yl) benzene-1,2-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of plastics.
Biology: Studied for its potential effects on biological systems, including its interactions with cellular membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with lipid membranes.
Industry: Employed in the production of flexible PVC products, coatings, and adhesives.
Mécanisme D'action
The mechanism by which bis(3,7-dimethyloctan-3-yl) benzene-1,2-dicarboxylate exerts its effects is primarily through its interaction with lipid membranes. The compound can insert itself into lipid bilayers, altering their fluidity and permeability. This interaction can affect various cellular processes, including signal transduction and membrane transport.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl benzene-1,2-dicarboxylate: Another phthalate ester with similar chemical properties but different alkyl groups.
Bis(3-ethylpentan-3-yl) benzene-1,2-dicarboxylate: A similar compound with different alkyl substituents.
Uniqueness
Bis(3,7-dimethyloctan-3-yl) benzene-1,2-dicarboxylate is unique due to its specific alkyl groups, which confer distinct physical and chemical properties. These properties make it particularly suitable for applications requiring high flexibility and stability, such as in plasticizers and drug delivery systems.
Propriétés
| 111983-14-3 | |
Formule moléculaire |
C28H46O4 |
Poids moléculaire |
446.7 g/mol |
Nom IUPAC |
bis(3,7-dimethyloctan-3-yl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C28H46O4/c1-9-27(7,19-13-15-21(3)4)31-25(29)23-17-11-12-18-24(23)26(30)32-28(8,10-2)20-14-16-22(5)6/h11-12,17-18,21-22H,9-10,13-16,19-20H2,1-8H3 |
Clé InChI |
RKBCEWOHHRJAPS-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(CCCC(C)C)OC(=O)C1=CC=CC=C1C(=O)OC(C)(CC)CCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


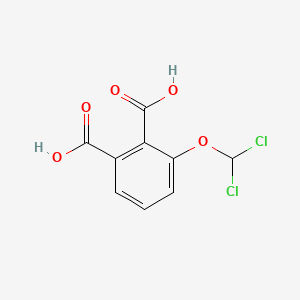
![2,4-Dichloro-N-[methoxy(pyridin-3-yl)methyl]-N-methylbenzamide](/img/no-structure.png)
![Benzamide, N-[2-(2-propenyl)phenyl]-](/img/structure/B14315233.png)
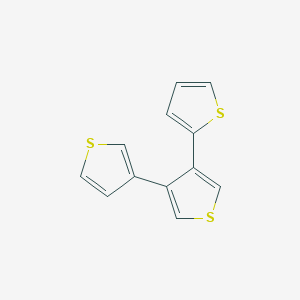
![1,4-Dihydronaphtho[2,3-d][1,2]dithiine](/img/structure/B14315254.png)

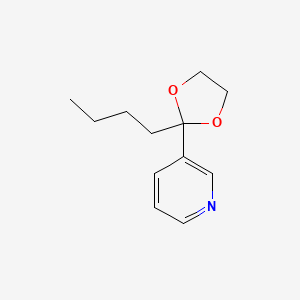
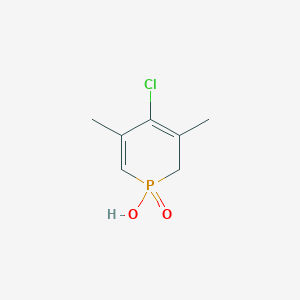
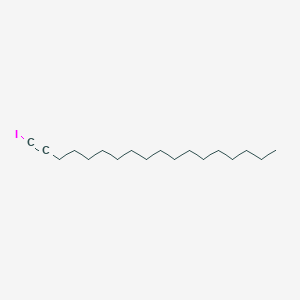
![2-[(1-{4-[(Butan-2-yl)oxy]phenoxy}propan-2-yl)oxy]pyridine](/img/structure/B14315312.png)
